
1-(6-methylpyridazin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(6-Methylpyridazin-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of pyridazine and benzodiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridazin-3-yl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridazine and 1H-1,3-benzodiazole.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a base (e.g., sodium hydride).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (100-150°C) to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Developing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridazin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-Methylpyridazin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(6-methylpyridazin-3-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: In medicinal applications, it may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazole: Shares the benzodiazole core but lacks the pyridazine moiety.
6-Methylpyridazine: Contains the pyridazine ring with a methyl group but lacks the benzodiazole structure.
Uniqueness
1-(6-Methylpyridazin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of the pyridazine and benzodiazole rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-6-7-12(15-14-9)16-8-13-10-4-2-3-5-11(10)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVQCHDFJUGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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